N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
The compound N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (referred to as Compound A) features a fused thiazolo[3,2-a]pyrimidine core linked to a benzo[d]thiazole-substituted phenyl group via a carboxamide bridge. Its structural complexity arises from:
- A 5-oxo-5H-thiazolo[3,2-a]pyrimidine scaffold, common in kinase inhibitors and immunoproteasome-targeting agents.
- A phenyl-carboxamide linker, which modulates solubility and target binding .
This compound is hypothesized to exhibit biological activity against proteasomes or kinases, given structural similarities to inhibitors reported in the literature .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S2/c1-12-2-7-16-17(10-12)29-19(24-16)13-3-5-14(6-4-13)23-18(26)15-11-22-21-25(20(15)27)8-9-28-21/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFYZIOKJWZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CN=C5N(C4=O)C=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, is a derivative of thiazole. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects. For example, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways may be affected. For instance, the inhibition of COX-1 would affect the synthesis of prostaglandins, leading to anti-inflammatory effects.
Biological Activity
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates thiazole and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H14N4O2S2
- Molecular Weight : 418.49 g/mol
- Purity : Typically 95% .
The compound acts primarily through its interaction with various biological targets, particularly in the realm of cancer and inflammation. Thiazole derivatives, including this compound, have been shown to exhibit anti-inflammatory properties comparable to standard medications like ibuprofen . The specific pathways affected include:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels.
Pharmacological Effects
Research indicates that the compound exhibits a range of pharmacological effects:
- Anticancer Activity : Several studies have demonstrated its efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains.
- Anticonvulsant Effects : Preliminary studies suggest anticonvulsant activity, although further research is needed to confirm these findings .
Anticancer Activity
A study published in PMC highlighted the anticancer properties of benzothiazole derivatives, noting that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.57 | High cytotoxicity |
| A549 (Lung Cancer) | 0.40 | High cytotoxicity |
| HeLa (Cervical Cancer) | 0.45 | Moderate cytotoxicity |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In vitro studies have indicated that thiazole derivatives exhibit antimicrobial properties. A recent review discussed the synthesis and evaluation of benzothiazole-based compounds, revealing moderate to good activity against Mycobacterium tuberculosis and other bacterial strains .
Anticonvulsant Activity
Research has also explored the anticonvulsant potential of thiazole derivatives. One study reported that certain thiazole-integrated compounds exhibited significant anticonvulsant properties in animal models, suggesting that this compound may warrant similar investigation .
Scientific Research Applications
Synthesis of the Compound
The compound can be synthesized through various methods that typically involve the reaction of benzothiazole derivatives with thiazolo-pyrimidine precursors. The synthesis process often employs techniques such as refluxing in solvents like acetone and utilizing reagents like potassium carbonate to facilitate the formation of the desired compound. Characterization of the synthesized compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that benzothiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Compounds containing the thiazolo-pyrimidine moiety have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents in oncology . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies have reported anti-inflammatory effects associated with thiazolo-pyrimidine derivatives. These compounds may modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in substituents on the benzothiazole or thiazolo-pyrimidine rings can significantly influence activity profiles. For example, varying alkyl or aryl groups can enhance antimicrobial potency or selectivity towards cancer cells .
Antibacterial Evaluation
In a study evaluating a series of benzothiazole derivatives, compounds similar to this compound were tested against multiple bacterial strains. Results showed that certain derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics .
Anticancer Screening
A comparative analysis was conducted on various thiazolo-pyrimidine derivatives against human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, highlighting the importance of structural changes in developing potent anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant antibacterial activity |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
| Anti-inflammatory | Inflammatory models | Reduction in inflammatory markers |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Key Observations :
- Substituent Effects: The benzyl group in Compound C enhances immunoproteasome inhibition compared to the furan-2-ylmethyl group in Compound B, likely due to improved hydrophobic interactions .
- Methoxy vs.
Critical Analysis :
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties Based on Structural Features
| Compound | LogP | Hydrogen Bond Donors/Acceptors | Solubility (Predicted) |
|---|---|---|---|
| Compound A | ~3.5 | 2/5 | Low (due to aromatic bulk) |
| Compound B | ~2.8 | 2/6 | Moderate (polar furan group) |
| Compound C | ~3.2 | 1/5 | Low (hydrophobic benzyl) |
| Compound D | ~2.5 | 2/6 | High (methoxy enhances solubility) |
Implications :
- Compound A’s 6-methylbenzo[d]thiazole group increases LogP, favoring membrane permeability but limiting aqueous solubility.
- Methoxy-substituted analogs (e.g., Compound D) balance solubility and activity, making them preferable for oral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
